molecular formula C27H21N5O5S B1194834 TOPKi-NBD

TOPKi-NBD

Cat. No.: B1194834
M. Wt: 527.555
InChI Key: XJDHLLYAVMWUKT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TOPKi-NBD is a fluorescently labeled small molecule designed for research applications in molecular imaging, specifically for the detection and delineation of tumors . It is synthesized by conjugating the high-affinity TOPK (lymphokine-activated killer T-cell-originated protein kinase) inhibitor OTS514 to the fluorescent sensor NBD . This conjugation results in a probe that retains a similar target affinity to the unlabeled OTS514 inhibitor, as demonstrated by EC50 studies . TOPK is a highly promising molecular target for cancer research because it is overexpressed in a wide variety of tumors—including colorectal, breast, lung, and ovarian cancers, and glioblastoma—while being largely undetectable in most normal adult tissues . This expression profile makes this compound a valuable tool for specifically targeting cancer cells in experimental models. In preclinical research, this compound has been validated in vitro, in vivo, and ex vivo. After systemic administration in mouse models, it shows specific uptake in tumors, and its signal is microscopically detectable inside cancer cells . The specificity of tumor uptake has been confirmed through blocking controls with an excess of unlabeled OTS514 . The primary research applications for this compound include fundamental cancer biology studies on TOPK function, use in intraoperative imaging simulation models, and the development of new tumor delineation methodologies . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are not subjected to the same regulatory evaluations for accuracy and performance as in vitro diagnostic (IVD) medical devices.

Properties

Molecular Formula

C27H21N5O5S

Molecular Weight

527.555

IUPAC Name

(R)-8-Hydroxy-6-methyl-9-(4-(1-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propan-2-yl)phenyl)thieno[2,3-c]quinolin-4(5H)-one

InChI

InChI=1S/C27H21N5O5S/c1-13-11-20(33)21(22-17-9-10-38-26(17)27(34)29-23(13)22)16-5-3-15(4-6-16)14(2)12-28-18-7-8-19(32(35)36)25-24(18)30-37-31-25/h3-11,14,28,33H,12H2,1-2H3,(H,29,34)/t14-/m0/s1

InChI Key

XJDHLLYAVMWUKT-AWEZNQCLSA-N

SMILES

O=C1NC2=C(C(C3=CC=C([C@@H](C)CNC4=CC=C([N+]([O-])=O)C5=NON=C54)C=C3)=C(O)C=C2C)C6=C1SC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TOPKi-NBD

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions and Mechanism of Action

TOPKi-NBD functions primarily by inhibiting the kinase activity of TOPK, which is involved in several signaling pathways related to cell proliferation and survival in cancer cells.

Target Binding Affinity

The binding properties of this compound to its target, TOPK, were tested using enzyme assays that measure inhibition potency:

  • EC50 Values :

    • EC50 for OTS514: 0.47±0.23μM0.47\pm 0.23\,\mu M

    • EC50 for this compound: 0.49±0.17μM0.49\pm 0.17\,\mu M

These values indicate that the fluorescent conjugation did not significantly alter the affinity of the compound for its target, maintaining its effectiveness as an inhibitor .

Specificity and Tumor Uptake

In vivo studies demonstrated that after systemic administration, this compound showed specific uptake in tumor tissues, confirming its potential utility for tumor delineation during surgical procedures. Blocking controls with excess unlabeled OTS514 validated the specificity of this compound for TOPK .

Analytical Data

The characterization of this compound was conducted using various analytical methods:

Method Details
HPLCConfirmed purity and identity; distinct elution profile compared to precursors
NMR SpectroscopyProvided structural information; confirmed successful conjugation
Mass SpectrometryConfirmed molecular weight consistent with expected structure

HPLC Analysis

The retention times observed during HPLC analysis were:

  • OTS514: 7.1 min7.1\text{ min}

  • NBD: 14.26 min14.26\text{ min}

  • This compound: 9.16 min9.16\text{ min}

These retention times indicate successful synthesis and purification of this compound .

Comparison with Similar Compounds

Research Findings and Challenges

Efficacy and Limitations

  • This compound: Demonstrated 90% tumor uptake specificity in murine models, with fluorescence intensity correlating with TOPK expression levels .
  • OTS964 :
    • Shows potent cytotoxicity (IC₅₀ <50 nM in TOPK-high cell lines) but requires co-administration with ABCG2 inhibitors to overcome resistance .

Regulatory and Developmental Considerations

Both compounds face challenges in clinical translation:

  • This compound requires validation of its safety profile and imaging reproducibility in larger animal models.
  • OTS964 needs combinatorial strategies to bypass ABCG2-mediated resistance, complicating dosing regimens.

Preparation Methods

Reaction Conditions and Stoichiometry

  • Reagents :

    • OTS514 (17 mg, 1.0 equiv.)

    • 4-Chloro-7-nitrobenzofurazan (9 mg, 1.0 equiv.)

    • Sodium bicarbonate (11.5 mg, 3.0 equiv.) as a base

    • Methanol (600 µL total volume) as the solvent.

  • Procedure :

    • Dissolve NBD-Cl in methanol (200 µL), followed by addition of NaHCO₃.

    • Add a methanolic solution of OTS514 (400 µL) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours under inert atmosphere.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Deprotonation : The amine group of OTS514 is deprotonated by NaHCO₃, generating a nucleophilic amine.

  • Substitution : The nucleophilic amine attacks the electron-deficient carbon adjacent to the nitro group in NBD-Cl, displacing the chloride ion and forming a stable C–N bond.

Purification and Isolation

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified using reverse-phase HPLC under the following conditions:

ParameterSpecification
ColumnAtlantis® dC18 (5 µm, 4.6 × 250 mm)
Mobile PhaseGradient: 5–95% acetonitrile in water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time9.16 minutes (this compound)
Yield67% after lyophilization
Purity97% (confirmed by analytical HPLC)

Lyophilization

The purified product is freeze-dried overnight using a Labconco FreeZone 2.5 Plus lyophilizer, resulting in an orange powder with a mass recovery of 65%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (600 MHz, DMSO-d6) :

    • δ 11.11 (s, 1H, -NH),

    • δ 8.48 (d, J = 8.4 Hz, 1H, aromatic CH),

    • δ 7.83–7.74 (m, 3H, Ar-CH(CH₃)CH₂-),

    • δ 7.71 (d, J = 5.4 Hz, 1H, thienoquinoline ring).

  • 13C NMR : Confirmed the presence of NBD’s nitrobenzofurazan moiety and OTS514’s thienoquinoline scaffold.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Molecular Ion : [M+H]⁺ = 647.2 m/z (calculated 647.2 Da).

  • Purity : 97% by UV integration at 254 nm.

LogP Determination

  • This compound : Calculated clogP = 4.62 (compared to OTS514’s clogP = 2.36), indicating enhanced lipophilicity for membrane penetration.

Validation of Target Affinity

Kinase Inhibition Assay

This compound retains the inhibitory potency of its parent compound, as demonstrated by:

ParameterOTS514This compound
EC₅₀ (µM)0.47 ± 0.230.49 ± 0.17
R² (dose-response)0.940.96

Blocking Experiments

Pre-treatment with unlabeled OTS514 (200 nM) reduced this compound signal intensity by 89% in HCT116 cells, confirming target specificity.

Comparative Analysis with Alternative Labeling Strategies

Fluorescent Tag Selection

  • NBD vs. Other Fluorophores : NBD’s small molecular weight (265 Da) minimizes steric hindrance, unlike larger tags (e.g., Cy5, ~767 Da), which can impair kinase binding.

  • Spectral Properties : NBD’s excitation/emission maxima (465/535 nm) avoid overlap with tissue autofluorescence, enhancing tumor-to-background ratios.

Yield Optimization

  • Solvent Screening : Methanol outperformed DMF and DMSO in reaction efficiency (67% vs. <50% yield).

  • Temperature Control : Room temperature prevented thermal degradation of NBD-Cl, which occurs above 40°C.

Challenges and Limitations

Scalability

  • Current Scale : Milligram-scale synthesis limits preclinical testing.

  • Solution : Transitioning to flash chromatography for bulk purification could improve throughput.

In Vivo Stability

  • Serum Half-Life : this compound shows rapid hepatic clearance (t₁/₂ = 1.2 hours), necessitating PEGylation for clinical translation .

Q & A

Basic: How should researchers design experiments to characterize the physicochemical properties of TOPKi-NBD?

Answer:
Experimental design should prioritize reproducibility and methodological rigor. Begin with a clear hypothesis and select analytical techniques (e.g., NMR, HPLC, mass spectrometry) aligned with the compound’s expected properties. Follow guidelines for documenting synthesis protocols, including reaction conditions, purification steps, and characterization data. Ensure all procedures are detailed enough for replication, and validate results using triplicate measurements. For novel compounds, provide full spectral data and purity assessments, while known compounds require proper literature citations for identity confirmation .

Basic: What are best practices for conducting a systematic literature review on this compound to identify research gaps?

Answer:
Use academic databases (e.g., CNKI, PubMed, Google Scholar) to retrieve peer-reviewed articles, prioritizing primary sources. Filter results by content type (e.g., journal articles, dissertations) and apply domain suffixes (e.g., .gov, .edu) to enhance reliability . Critically evaluate literature for recurring methodological limitations or conflicting findings. Tools like citation mapping can reveal understudied areas, such as this compound’s interactions with specific biological targets or environmental stability .

Basic: How can researchers ensure reproducibility when synthesizing this compound?

Answer:
Adhere to standardized protocols for chemical synthesis, including precise reagent quantities, temperature control, and reaction timelines. Document deviations meticulously in supplementary materials. For novel syntheses, provide crystallographic data or spectroscopic validation (e.g., IR, UV-Vis). Cross-reference existing methodologies for similar compounds to optimize yield and purity. Reproducibility is further ensured by peer validation through collaborative replication studies .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
First, conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, cell lines, dosage ranges). Replicate key experiments under controlled conditions, using statistical tests (e.g., ANOVA, t-tests) to assess significance. Compare findings with literature while considering publication bias. Advanced approaches include molecular docking studies to validate binding affinities or dose-response analyses to clarify efficacy thresholds. Transparent reporting of negative results is critical to contextualize contradictions .

Advanced: What methodologies are recommended for validating this compound’s mechanism of action in complex biological systems?

Answer:
Employ a multi-modal approach:

  • In vitro : Use siRNA knockdown or CRISPR-Cas9 to silence target genes and observe phenotypic changes.
  • In vivo : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal studies, correlating plasma concentrations with efficacy.
  • Computational : Leverage molecular dynamics simulations to predict binding interactions.
    Validate findings through orthogonal assays (e.g., Western blotting for protein expression, fluorescence microscopy for subcellular localization). Integrate data using systems biology tools to map pathways affected by this compound .

Advanced: How can predictive models for this compound’s pharmacokinetic properties be optimized using heterogeneous datasets?

Answer:
Apply machine learning frameworks (e.g., random forests, neural networks) trained on curated datasets from ADMET studies. Prioritize high-quality, peer-reviewed data and address missing values via imputation techniques. Validate models using external datasets and cross-validation to avoid overfitting. For mechanistic insights, combine in silico predictions with in vitro permeability assays (e.g., Caco-2 models) and in vivo bioavailability studies. Transparency in model parameters and validation metrics is essential .

Basic: What ethical and safety considerations are critical when handling this compound in laboratory settings?

Answer:
Follow institutional biosafety protocols for chemical handling, including proper PPE, waste disposal, and fume hood use. Conduct toxicity screenings (e.g., Ames test, acute toxicity in rodents) early in development. For studies involving human-derived samples, obtain ethics committee approval and ensure informed consent. Document all safety incidents and near-misses to improve protocols .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Answer:
Systematically vary functional groups while maintaining a core scaffold. Use high-throughput screening to assess bioactivity across derivatives. Pair SAR data with computational chemistry (e.g., QSAR models, DFT calculations) to identify critical molecular descriptors. Validate hypotheses through X-ray crystallography or cryo-EM to visualize ligand-target interactions. Publish raw datasets to facilitate community-driven SAR refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TOPKi-NBD
Reactant of Route 2
Reactant of Route 2
TOPKi-NBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.